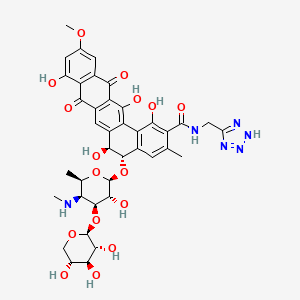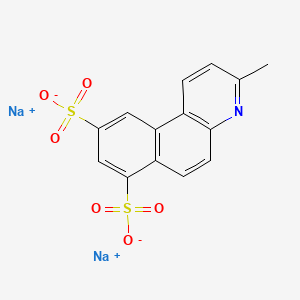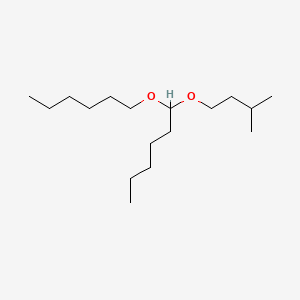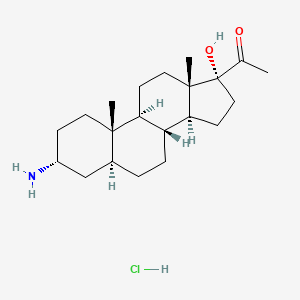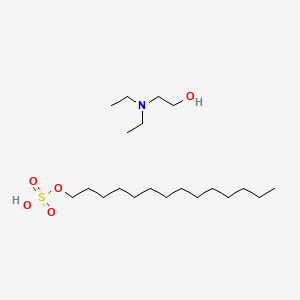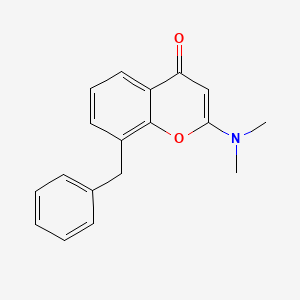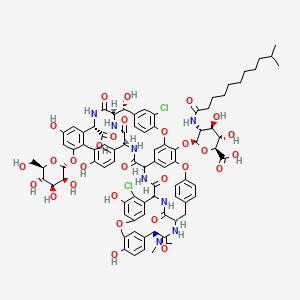
Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic A-40926 B2 is a glycopeptide antibiotic produced by the actinomycete Nonomuraea gerenzanensis. It is structurally similar to teichoplanin and serves as the natural precursor to the semi-synthetic antibiotic dalbavancin . Glycopeptide antibiotics are crucial in treating severe infections caused by multidrug-resistant gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The production of Antibiotic A-40926 B2 involves the fermentation of Nonomuraea gerenzanensis in a defined minimal medium . Genetic manipulation of the dbv gene combined with classical medium optimization has been shown to improve the yield of A-40926 . The antibiotic can be isolated and purified using techniques such as centrifugation, filtration, and lyophilization .
Industrial Production Methods: Industrial production of Antibiotic A-40926 B2 typically involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition and environmental factors, is crucial for maximizing yield . Genetic engineering approaches are also employed to enhance the productivity of the producing strain .
Analyse Chemischer Reaktionen
Types of Reactions: Antibiotic A-40926 B2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic to enhance its antimicrobial activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of Antibiotic A-40926 B2 include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of Antibiotic A-40926 B2 include derivatives with enhanced antimicrobial activity . These derivatives are often tested for their efficacy against various bacterial strains to identify potential new antibiotics.
Wissenschaftliche Forschungsanwendungen
Antibiotic A-40926 B2 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying glycopeptide antibiotics and their chemical modifications . In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cell walls . In medicine, it is a valuable tool for developing new antibiotics to combat multidrug-resistant infections . Industrially, it is produced on a large scale for use in clinical settings .
Wirkmechanismus
The mechanism of action of Antibiotic A-40926 B2 involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall . This binding inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, leading to cell lysis and death . The molecular targets of Antibiotic A-40926 B2 include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Antibiotic A-40926 B2 is structurally similar to other glycopeptide antibiotics such as teichoplanin and vancomycin . it is unique in its ability to serve as a precursor to dalbavancin, a second-generation glycopeptide antibiotic with improved pharmacokinetic properties . Similar compounds include:
- Teichoplanin
- Vancomycin
- Dalbavancin
Antibiotic A-40926 B2 stands out due to its structural features and its role in the development of new antibiotics to combat resistant bacterial strains .
Eigenschaften
Molekularformel |
C84H90Cl2N8O29 |
|---|---|
Molekulargewicht |
1746.5 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-22-(dimethylamino)-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C84H90Cl2N8O29/c1-34(2)11-9-7-5-6-8-10-12-57(100)88-65-69(103)71(105)74(82(115)116)123-83(65)122-73-54-27-39-28-55(73)119-51-22-17-38(25-46(51)85)67(101)64-79(111)92-63(81(113)114)44-29-40(96)30-53(120-84-72(106)70(104)68(102)56(33-95)121-84)58(44)43-24-36(15-20-48(43)97)60(76(108)93-64)89-77(109)61(39)90-78(110)62-45-31-42(32-50(99)59(45)86)118-52-26-37(16-21-49(52)98)66(94(3)4)80(112)87-47(75(107)91-62)23-35-13-18-41(117-54)19-14-35/h13-22,24-32,34,47,56,60-72,74,83-84,95-99,101-106H,5-12,23,33H2,1-4H3,(H,87,112)(H,88,100)(H,89,109)(H,90,110)(H,91,107)(H,92,111)(H,93,108)(H,113,114)(H,115,116)/t47-,56-,60-,61-,62+,63+,64+,65-,66+,67-,68-,69-,70+,71+,72+,74+,83-,84+/m1/s1 |
InChI-Schlüssel |
OJESFQPLDXJICV-VQIGTRRASA-N |
Isomerische SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


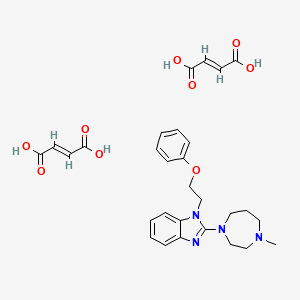

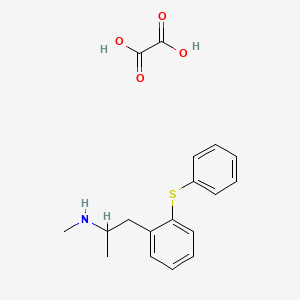
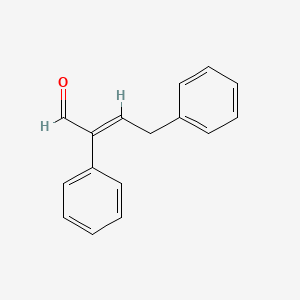
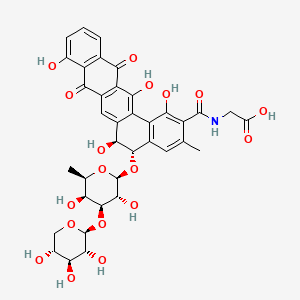
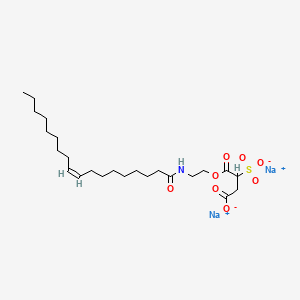
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
